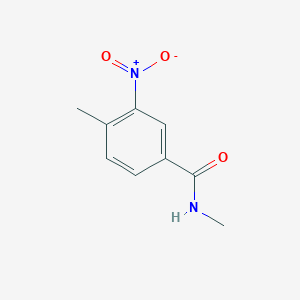

![molecular formula C18H20N2O3 B5571749 N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide, commonly known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a potent inhibitor of the endocannabinoid uptake system and has been found to have analgesic, anti-inflammatory, and neuroprotective effects.

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Polyimides

The synthesis and characterization of novel aromatic polyimides involved compounds related to N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide. These polyimides were synthesized using diamines and dianhydrides through solution polymerization or a two-step procedure involving poly(amic acid) formation followed by cyclodehydration. The resulting polymers exhibited solubility in organic solvents like DMSO and DMF, with degradation temperatures ranging from 240°C to 550°C and specific heat capacities at 300°C varying significantly. This research highlights the material's potential applications in high-performance polymers and coatings due to its thermal stability and solubility characteristics (Butt et al., 2005).

Antioxidant Agents

A study on amino-substituted benzamide derivatives, including compounds structurally related to this compound, assessed their antioxidant capacity. These compounds demonstrated improved antioxidative properties compared to the reference molecule BHT in DPPH and FRAP assays. The trihydroxy derivative showed the most promising antioxidative potential, suggesting these benzamide derivatives could be optimized further for therapeutic applications as antioxidants (Perin et al., 2018).

Electrochemical Oxidation and Antioxidant Activity

The electrochemical oxidation of amino-substituted benzamide derivatives, akin to this compound, was explored to understand their free radical scavenging activity. The study found that the primary amino group in these compounds undergoes pH-dependent oxidation, contributing to their potential as powerful antioxidants. This research indicates the relevance of these compounds in developing new antioxidant drugs or additives (Jovanović et al., 2020).

High-Resolution X-ray Powder Diffraction

A structural analysis of 2-ethoxybenzamide, closely related to this compound, was conducted using high-resolution X-ray powder diffraction. This study revealed a herringbone array of hydrogen-bonded ribbons, highlighting the compound's molecular packing and potential implications for its physical properties and applications in material science (Pagola & Stephens, 2009).

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-[acetyl(methyl)amino]phenyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-4-23-17-8-6-5-7-16(17)18(22)19-14-9-11-15(12-10-14)20(3)13(2)21/h5-12H,4H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCVXPPRHMHMML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5571681.png)

![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)

![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571720.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)